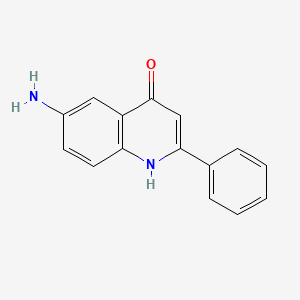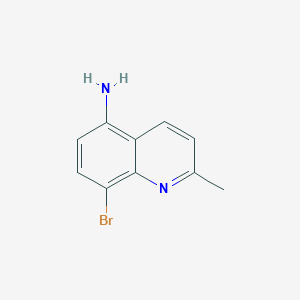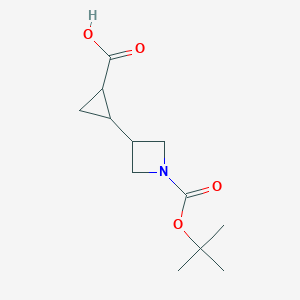
6-Amino-2-phenylquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-phenylquinolin-4-ol is a heterocyclic compound with the molecular formula C15H12N2O. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound. This compound is known for its unique structure, which includes an amino group at the 6th position, a phenyl group at the 2nd position, and a hydroxyl group at the 4th position of the quinoline ring. The presence of these functional groups makes it a versatile compound with various applications in scientific research and industry .
Preparation Methods
The synthesis of 6-Amino-2-phenylquinolin-4-ol can be achieved through several methods. One common synthetic route involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation without any solvent. This method uses hydrochloric acid as a catalyst and results in high yields . Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols, which are environmentally friendly and efficient .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
6-Amino-2-phenylquinolin-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product .
For example, oxidation of this compound can lead to the formation of quinolin-4-one derivatives, while reduction can yield 6-amino-2-phenylquinolin-4-amine. Substitution reactions can introduce different functional groups at various positions on the quinoline ring, resulting in a wide range of derivatives with unique properties .
Scientific Research Applications
6-Amino-2-phenylquinolin-4-ol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, it has been studied for its potential therapeutic properties, including antibacterial, antifungal, antiviral, and anticancer activities .
In the pharmaceutical industry, derivatives of this compound are being explored as potential drug candidates for various diseases. Its unique structure allows it to interact with different biological targets, making it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of 6-Amino-2-phenylquinolin-4-ol involves its interaction with specific molecular targets and pathways within cells. For instance, it can inhibit the activity of certain enzymes or interfere with the replication of viral DNA, leading to its antiviral effects . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its effectiveness in various applications. These interactions allow it to bind to its targets with high affinity and specificity, resulting in the desired biological effects .
Comparison with Similar Compounds
6-Amino-2-phenylquinolin-4-ol can be compared with other similar compounds, such as quinoline, quinolin-4-ol, and 2-phenylquinoline. While these compounds share a similar quinoline backbone, the presence of different functional groups at various positions gives them unique properties and applications .
For example, quinoline itself is a basic compound with a wide range of applications in medicinal chemistry. Quinolin-4-ol, on the other hand, has a hydroxyl group at the 4th position, making it more hydrophilic and suitable for different types of reactions. 2-Phenylquinoline has a phenyl group at the 2nd position, similar to this compound, but lacks the amino and hydroxyl groups, which limits its versatility .
Properties
CAS No. |
80789-70-4 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
6-amino-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H12N2O/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,16H2,(H,17,18) |
InChI Key |
YYHYWCOWAWBTGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11869950.png)

![7-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B11869955.png)



